N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride
Description
Structural Characteristics and Molecular Identity
N,N,2-Trimethylpyrrolidine-2-carboxamide hydrochloride is a heterocyclic organic compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . Its structure centers on a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 2-position with a carboxamide group and two methyl groups. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for laboratory applications.
The compound’s stereochemistry and bonding patterns are defined by its SMILES notation : CN(C(=O)C1(C)CCCN1)C.Cl , which specifies the positions of the methyl groups, carboxamide moiety, and chloride counterion. Key structural features include:
Historical Context in Heterocyclic Chemistry Research
The exploration of pyrrolidine derivatives has been a cornerstone of heterocyclic chemistry since the 19th century, driven by their prevalence in natural products and pharmaceuticals. Pyrrolidine itself, first synthesized in 1858, laid the foundation for studying its substituted analogs. The introduction of carboxamide groups to pyrrolidine frameworks emerged in the mid-20th century, coinciding with advances in peptide mimetics and enzyme inhibitor design.
This compound represents a modern iteration of these efforts, optimized for structure-activity relationship (SAR) studies . Its design reflects three key trends in heterocyclic research:
- Steric Modulation : The 2-methyl and N,N-dimethyl groups restrict conformational flexibility, aiding in selective molecular interactions.
- Salt Formation : Hydrochloride salts improve bioavailability and crystallinity, facilitating characterization.
- Functional Group Diversity : The carboxamide moiety enables hydrogen bonding, critical for targeting biological macromolecules.
Recent applications include its use as:
- A building block for synthesizing kinase inhibitors and GABA receptor modulators.
- A model compound for studying pyrrolidine ring puckering and stereoelectronic effects.
Table 2: Milestones in Pyrrolidine Carboxamide Research
Properties
IUPAC Name |
N,N,2-trimethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(5-4-6-9-8)7(11)10(2)3;/h9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFSKYNQTSJLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolidine Core
A representative method involves starting from a substituted pyrrolidine or a cyclic ketone precursor such as 2,2,6,6-tetramethyl-piperidin-4-one or related compounds. These precursors undergo transformations including:
- Base-mediated reactions with chloroform to form methylenepyrrolidinones, which are then hydrogenated to yield the desired trimethylpyrrolidine derivatives. For example, 2,2,6,6-tetramethyl-piperidin-4-one reacts with chloroform in the presence of a strong base like sodium hydroxide (7.5 to 10 molar equivalents) to form intermediates that are hydrogenated using platinum group metal catalysts (ruthenium, rhodium, iridium, or platinum) to afford (S)- or (R)-2,2,4-trimethylpyrrolidine free bases.
Carboxamide Formation
The carboxamide group at the 2-position can be introduced by amidation of the corresponding carboxylic acid or its activated derivative. This step often involves:
- Conversion of the carboxylic acid or ester to an amide via reaction with methylamine or other amine sources.
- Protection/deprotection strategies may be employed to ensure selectivity and yield.
Though specific procedures for N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride are limited, analogous pyrrolidine carboxamide derivatives have been synthesized via solution-phase amidation reactions under mild conditions.
Formation of Hydrochloride Salt
The final step involves treating the free base of N,N,2-trimethylpyrrolidine-2-carboxamide with hydrochloric acid to generate the hydrochloride salt. This is typically done by:
- Dissolving the free base in an appropriate solvent (e.g., methanol or dichloromethane).
- Adding anhydrous or aqueous hydrogen chloride.
- Isolating the crystalline hydrochloride salt by filtration or crystallization.
This salt formation improves the compound's stability and solubility for further applications.
- Hydrogenation catalysts : Platinum group metals such as ruthenium, rhodium, and iridium are effective for the hydrogenation steps, with options for heterogeneous or homogeneous catalysis. Chiral phosphorus-containing ligands may be employed to control stereoselectivity.
- Base selection : Sodium hydroxide is commonly used in excess to drive the base-mediated reactions efficiently.
- Reaction conditions : Low temperatures (e.g., -78°C) are sometimes employed in intermediate steps to control reactivity and selectivity, especially during amidation or protection/deprotection steps.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Pyrrolidine core synthesis | 2,2,6,6-tetramethyl-piperidin-4-one + chloroform + NaOH (7.5-10 eq) | Formation of methylenepyrrolidinone intermediate | Base-mediated reaction at controlled temp |
| Hydrogenation | H2 gas + Ru, Rh, Ir, or Pt catalyst | (S)- or (R)-2,2,4-trimethylpyrrolidine free base | Catalyst may be chiral for stereocontrol |
| Carboxamide formation | Amine source (e.g., methylamine), activated acid derivative | N,N,2-trimethylpyrrolidine-2-carboxamide | Amidation under mild conditions |
| Hydrochloride salt formation | HCl in solvent (methanol, DCM) | This compound | Crystallization or precipitation of salt |
- The multi-step synthesis can be streamlined by telescoping reactions without isolating intermediates, reducing purification steps and improving overall yield and cost-efficiency.
- Hydrogenation steps using platinum group catalysts provide high stereoselectivity and yield.
- Automated purification and parallel synthesis techniques have been successfully applied in related pyrrolidine carboxamide libraries, achieving average yields around 50-80% per step and purities exceeding 90%.
- The hydrochloride salt form is preferred for enhanced stability and handling in research settings.
The preparation of this compound involves a well-defined sequence of synthetic steps starting from substituted pyrrolidine or cyclic ketone precursors, followed by amidation and salt formation. The use of strong bases, platinum group metal catalysts, and controlled reaction conditions are critical for achieving high yield and stereochemical purity. Process improvements such as telescoping and automated purification contribute to efficient production. The hydrochloride salt form ensures compound stability for further applications in research and development.
Chemical Reactions Analysis
Reactivity at the Amide Group
The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding the corresponding carboxylic acid and dimethylamine hydrochloride .
-
Basic Hydrolysis : Deprotonation of the amide nitrogen under strong basic conditions (e.g., NaOH) can lead to cleavage, forming a carboxylate salt and trimethylamine .
Table 1 : Hydrolysis Conditions for Pyrrolidine Carboxamides
| Condition | Products | Byproducts | Reference |
|---|---|---|---|
| HCl (aqueous) | Pyrrolidine-2-carboxylic acid + Me₂NH·HCl | None | |
| NaOH (aqueous) | Sodium pyrrolidine-2-carboxylate + Me₃N | NaCl |
Reactivity at the Pyrrolidine Ring
The saturated pyrrolidine ring undergoes characteristic reactions:
-
N-Alkylation/Acylation : The tertiary amine can undergo quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) may attack the electrophilic α-carbon adjacent to the amide, leading to ring opening .
-
Catalytic Hydrogenation : While the ring is already saturated, substituents (e.g., halides) can be reduced under H₂/Pd-C conditions .
Stereochemical Considerations
The stereochemistry at the 2-position influences reactivity. For example:
-
Enzymatic Resolution : Transaminases selectively modify enantiomers of chiral pyrrolidines, enabling enantio-complementary synthesis .
-
Asymmetric Catalysis : Chiral Co- or Ni-based catalysts enable regioselective alkylation of pyrrolidines .
Stability and Degradation
Scientific Research Applications
Chemistry
N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with distinct properties.
Biology
Research has indicated that this compound may exhibit biological activity , particularly as an inhibitor of specific enzymes involved in metabolic pathways. Notably, studies have shown its potential as an inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria.
Medicine
The compound is under investigation for its therapeutic applications , particularly in treating bacterial infections due to its enzyme inhibition properties. Its role as a precursor in drug development is also being explored.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, showcasing its versatility beyond laboratory settings.
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiparasitic Activity | Plasmodium falciparum | 0.199 | Significant inhibition indicates potential as an antimalarial agent. |
| Enzyme Inhibition | InhA (enoyl-ACP reductase) | 0.12 | Disrupts fatty acid synthesis pathways in bacteria. |
| Cytotoxicity | HEK293T human cell lines | >100 | Favorable selectivity index suggests safety for therapeutic use. |
Antiparasitic Activity
A study demonstrated that this compound exhibits significant inhibition of Plasmodium falciparum, suggesting its potential development as an effective antimalarial agent.
Enzyme Inhibition
Research focusing on its role as an inhibitor of InhA revealed that this compound effectively inhibits bacterial growth by disrupting essential fatty acid synthesis pathways.
Selectivity and Toxicity
In cytotoxicity assays conducted on human cell lines (HEK293T), the compound showed a selectivity index greater than 100 when tested against P. falciparum, indicating a favorable safety profile for potential therapeutic applications.
Mechanism of Action
The mechanism by which N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The N,N,2-trimethyl variant (hypothetical) balances moderate lipophilicity, making it suitable for oral bioavailability.
- N-[(2-Methylphenyl)methyl] () and N-(3,5-Dichlorophenyl) () derivatives exhibit higher lipophilicity due to aromatic groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 2-(Methoxymethyl) () introduces polarity, improving solubility for injectable formulations .
Safety Profiles: N,N-Dimethyl-2-pyrrolidinecarboxamide HCl () is noted as "generally less toxic," suggesting a favorable safety profile for the trimethyl analog under controlled use .
Synthetic and Analytical Challenges :
- Compounds with bulky substituents (e.g., benzyl or dichlorophenyl groups) may complicate synthesis and purification, as seen in methods for 4-Chloro-N-methylpyridine-2-carboxamide HCl () .
- Accuracy in analytical methods, such as those for benzydamine hydrochloride (), highlights the need for precise quantification in structurally complex analogs .

Functional Comparisons
- Stability : Hydrochloride salts of carboxamides, such as metformin HCl (), exhibit enhanced stability in solid dosage forms, a property likely shared by the trimethyl variant .
Biological Activity
N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C₇H₁₄ClN₂O
- Molecular Weight : 162.65 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that pyrrolidine derivatives can act as inhibitors for key enzymes involved in metabolic pathways, particularly those related to antimicrobial resistance.
Case Study: Inhibition of Enoyl-ACP Reductase
A significant study highlighted the role of pyrrolidine carboxamides as inhibitors of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The compound demonstrated a substantial increase in potency through structural optimization, achieving over 160-fold improvement compared to initial derivatives .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Pharmacodynamics and Pharmacokinetics
Pharmacodynamic studies indicate that this compound may exhibit selective inhibition with minimal off-target effects. Its pharmacokinetic profile suggests reasonable absorption and distribution characteristics suitable for therapeutic applications.
Key Findings:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions due to hepatic enzyme involvement.
- Excretion : Predominantly excreted as metabolites, with less than 5% remaining unchanged in urine .
Therapeutic Applications
The compound's unique biological activity positions it as a candidate for several therapeutic applications:
- Antituberculosis Agent : Due to its ability to inhibit key enzymes in Mycobacterium tuberculosis, it shows promise as a novel treatment option.
- Cancer Therapy : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Metabolic Disorders : Its modulation of fatty acid metabolism could provide insights into treating metabolic syndromes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling. For example, alkylation of pyrrolidine-2-carboxamide with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) can introduce N-methyl groups. The 2-position methyl group may require regioselective alkylation, monitored by TLC or HPLC. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl in ethanol. Reaction optimization should focus on temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts. Purity is validated by melting point analysis and NMR .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify methyl groups (δ ~2.2–3.0 ppm for N-CH₃) and carboxamide protons (δ ~6.5–8.0 ppm). IR spectroscopy can confirm carbonyl (C=O, ~1650 cm⁻¹) and ammonium (N-H, ~2500 cm⁻¹) stretches.
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and LC-MS for molecular ion detection.
- Salt Stoichiometry : Elemental analysis (C, H, N, Cl) or ion chromatography for Cl⁻ quantification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for hydrochloride salts and pyrrolidine derivatives. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at RT, away from moisture. In case of exposure, rinse skin/eyes with water and seek medical evaluation. Toxicity screening (e.g., Ames test) is advised for biological studies .
Advanced Research Questions
Q. How can stereochemical impurities in this compound be identified and resolved?
- Methodological Answer : The 2-position methyl group introduces chirality. Enantiomeric excess is determined via chiral HPLC (Chiralpak® columns) or polarimetry. For diastereomers, use H NMR with chiral shift reagents (e.g., Eu(hfc)₃). Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) can enhance enantioselectivity. X-ray crystallography (as in ) resolves absolute configuration .
Q. What strategies address solubility challenges in aqueous formulations of this compound?
- Methodological Answer : Hydrochloride salts generally improve water solubility. For low solubility, consider co-solvents (e.g., PEG-400), cyclodextrin complexation, or pH adjustment (tested via shake-flask method). Stability studies (DSC/TGA for thermal behavior, PXRD for polymorphism) ensure formulation integrity. Dynamic light scattering (DLS) monitors aggregation in solution .
Q. How should conflicting biological activity data across studies be reconciled?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC and LC-MS to rule out degradation.
- Assay Variability : Standardize assays (e.g., cell line authentication, controlled incubation times).
- Stereochemical Impact : Test individual enantiomers (isolated via preparative chiral HPLC) for activity differences.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., ’s pyridinecarboxamide derivatives) to identify structure-activity trends .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with target protein structures (PDB) to model binding poses. Focus on hydrogen bonding with the carboxamide and steric effects of methyl groups.
- MD Simulations : GROMACS or AMBER simulate binding stability (20–50 ns trajectories).
- Validation : Compare predictions with SPR (binding affinity) or ITC (thermodynamic parameters). DFT calculations (Gaussian 16) assess electronic properties influencing reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

